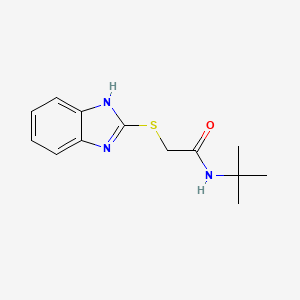

![molecular formula C20H29N3O3 B5571924 4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, employing techniques such as the Biginelli reaction for dihydropyrimidinone derivatives containing piperazine/morpholine moiety, achieved through simple and efficient methods. These processes typically require the use of specific reagents like dimethylformamide dimethylacetal (DMF–DMA) for the synthesis of enaminones, further reacted with urea and substituted benzaldehydes in acetic acid to yield the desired products (Bhat et al., 2018).

Molecular Structure Analysis

The structural analysis of similar compounds reveals diverse conformational behaviors. For example, the morpholine ring can adopt a chair conformation, while the piperazine ring exhibits a puckered structure. These features significantly influence the compound's interactions and stability, as evident in crystallographic studies (Aydın et al., 2011).

Chemical Reactions and Properties

Compounds with morpholine and piperazine units engage in various chemical reactions, including Mannich reactions and cyclization processes, to produce structures with enhanced complexity and potential biological activity. These reactions are tailored to introduce or modify functional groups, impacting the molecule's reactivity and interaction capabilities (Feskov et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and conformation, of these compounds are influenced by their structural components. Modifications in the molecular structure can lead to variations in these properties, affecting the compound's overall behavior and potential applications in drug formulation and other areas (Rautio et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity towards different agents and stability under various conditions, are pivotal for the application of these compounds. Studies have shown that introducing specific groups into the molecule can enhance its reactivity or confer selective binding properties, making it valuable for targeted applications (Luescher et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Novel Dihydropyrimidinone Derivatives

Research has focused on synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. These compounds exhibit potential due to their structural properties, with applications in medicinal chemistry and drug design (Bhat et al., 2018).

Prodrug Design for Topical Delivery

Another study explored the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs for potential topical drug delivery, highlighting the role of these moieties in enhancing skin permeation properties (Rautio et al., 2000).

Antimicrobial Activities

Compounds with the piperazine or morpholine structure, including those similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential use of these molecules in developing new antimicrobial agents (Bektaş et al., 2010).

Advanced Building Blocks for Drug Discovery

"Stretched" Analogues of Piperidine, Piperazine, and Morpholine

Research on creating "stretched" analogues of these heterocycles suggests innovative approaches to drug design, offering enhanced conformational flexibility and potential for lead optimization in medicinal chemistry (Feskov et al., 2019).

Anticancer Activity

Oleanolic and Ursolic Acid Derivatives

The synthesis of derivatives with piperazine and morpholine moieties and their evaluation against cancer cell lines indicate promising anticancer activity, showcasing the therapeutic potential of such compounds (Chen et al., 2016).

Fluorescent Ligands for Receptor Visualization

Environment-Sensitive Fluorescent Ligands

A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential visualization of 5-HT(1A) receptors, highlighting the utility of such compounds in bioimaging and receptor studies (Lacivita et al., 2009).

properties

IUPAC Name |

4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propanoyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-15-4-6-18(7-5-15)23-11-10-22(14-20(23)25)19(24)8-9-21-12-16(2)26-17(3)13-21/h4-7,16-17H,8-14H2,1-3H3/t16-,17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTYDUIYCKQHFN-CALCHBBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)